molecular formula C13H16O3 B2524704 2-[2-Methoxy-4-(prop-1-en-1-yl)phenoxymethyl]oxirane CAS No. 36115-41-0

2-[2-Methoxy-4-(prop-1-en-1-yl)phenoxymethyl]oxirane

Cat. No.: B2524704
CAS No.: 36115-41-0
M. Wt: 220.268
InChI Key: GRKBETVXAMQRSR-UHFFFAOYSA-N
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Description

2-[2-Methoxy-4-(prop-1-en-1-yl)phenoxymethyl]oxirane is an organic compound with the molecular formula C13H16O3 It is known for its unique structure, which includes an oxirane ring and a methoxy group attached to a phenyl ring

Biochemical Analysis

Biochemical Properties

It is known that similar compounds can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary, but they often involve binding to active sites or allosteric sites on enzymes or proteins, potentially influencing their function .

Cellular Effects

Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 2-[2-Methoxy-4-(prop-1-en-1-yl)phenoxymethyl]oxirane is not well established. It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Similar compounds have been observed to have varying effects over time, including changes in stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not well studied. Similar compounds have shown varying effects at different dosages, including threshold effects and potential toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways involving this compound are not well characterized. It is possible that it interacts with various enzymes or cofactors and may influence metabolic flux or metabolite levels .

Transport and Distribution

It is possible that it interacts with transporters or binding proteins and may influence its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound is not well known. It is possible that it contains targeting signals or undergoes post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Methoxy-4-(prop-1-en-1-yl)phenoxymethyl]oxirane typically involves the reaction of eugenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction is carried out under vigorous stirring at elevated temperatures (around 85°C) to ensure complete conversion of eugenol . The reaction mixture is then extracted with an organic solvent like ethyl acetate, washed with brine, dried over magnesium sulfate, and concentrated to yield the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous stirring to maintain the reaction conditions. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-Methoxy-4-(prop-1-en-1-yl)phenoxymethyl]oxirane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxirane ring to a diol.

    Substitution: The methoxy group and the oxirane ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Epoxides and other oxidized derivatives.

    Reduction: Diols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[2-Methoxy-4-(prop-1-en-1-yl)phenoxymethyl]oxirane has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-Methoxy-4-(prop-1-en-1-yl)phenoxymethyl]oxirane is unique due to its oxirane ring, which imparts distinct chemical reactivity and potential biological activities. Its ability to inhibit STAT3 makes it a promising candidate for therapeutic applications in inflammatory and autoimmune diseases.

Properties

IUPAC Name

2-[[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]methyl]oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-3-4-10-5-6-12(13(7-10)14-2)16-9-11-8-15-11/h3-7,11H,8-9H2,1-2H3/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRKBETVXAMQRSR-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC(=C(C=C1)OCC2CO2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C1=CC(=C(C=C1)OCC2CO2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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